セレン化銅 (Cu2Se)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper selenide is an inorganic binary compound composed of copper and selenium. The chemical formula can vary depending on the ratio between the two elements, such as CuSe or Cu2Se. Copper selenide is known for its unique crystalline structure and electronic behavior, which are determined by its elemental composition. It exists in different stoichiometric forms, including stoichiometric copper selenide (Cu2Se) and copper-deficient forms (Cu2-xSe). Copper selenide is a p-type semiconductor with direct and indirect bandgap energies, making it a material of interest for various applications .

科学的研究の応用

Copper selenide has numerous scientific research applications, including:

Thermoelectric Materials: Copper selenide is used in thermoelectric devices due to its high Seebeck coefficient and low thermal conductivity.

Solar Cells: Copper selenide is used as an absorber layer in thin-film solar cells.

Photodetectors: Copper selenide is used in photodetectors for its ability to convert light into electrical signals.

Biosensors: Copper selenide is used in non-enzymatic glucose and dopamine sensors due to its high selectivity and sensitivity.

Energy Storage: Copper selenide is used as an electrode material in sodium-ion batteries due to its high electrical conductivity and stability.

作用機序

Target of Action

Copper selenide (Cu2Se) primarily targets cellular structures and enzymes involved in oxidative stress and energy conversion processes. This compound interacts with mitochondrial components, influencing the electron transport chain and enhancing the production of reactive oxygen species (ROS). The role of copper selenide in these processes is crucial for its potential applications in cancer therapy and energy conversion technologies .

生化学分析

Biochemical Properties

It has been identified as a highly efficient bifunctional sensor for co-detection of glucose and dopamine with high selectivity . This suggests that Copper Selenide (Cu2Se) may interact with enzymes, proteins, and other biomolecules involved in glucose and dopamine metabolism.

Molecular Mechanism

It is known that Copper Selenide (Cu2Se) can electro-oxidize glucose and dopamine at different applied potentials , suggesting that it may interact with biomolecules at the molecular level

Temporal Effects in Laboratory Settings

In laboratory settings, Copper Selenide (Cu2Se) has been shown to exhibit changes over time. For instance, the electrical conductivity of Copper Selenide (Cu2Se) enhanced considerably after being sintered at 400 °C under N2 atmosphere, resulting in a significant improvement of its thermoelectric properties . This suggests that Copper Selenide (Cu2Se) may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role as a sensor for glucose and dopamine , it is likely that Copper Selenide (Cu2Se) interacts with enzymes or cofactors involved in these metabolic pathways.

準備方法

Copper selenide can be synthesized through various methods, including:

Wet Chemical Methods: This involves the reaction of copper salts with selenium sources in a solution.

Mechanochemical Synthesis: This method involves high-energy milling of copper and selenium powders in a planetary ball mill.

Chemical Bath Deposition: Copper selenide can be deposited on substrates from a selenosulfite-containing bath at elevated temperatures.

Electrodeposition: Copper selenide can be electrodeposited onto conductive substrates from an electrolyte solution containing copper and selenium ions.

Spark Plasma Sintering: This method involves the compaction of copper selenide powders under high pressure and temperature to form dense materials.

化学反応の分析

Copper selenide undergoes various chemical reactions, including:

Oxidation: Copper selenide can be oxidized to form copper oxide and selenium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.

Reduction: Copper selenide can be reduced to elemental copper and selenium by using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Copper selenide can undergo substitution reactions where selenium is replaced by other chalcogens such as sulfur or tellurium.

Common reagents used in these reactions include oxygen, hydrogen gas, carbon monoxide, sulfur, and tellurium. The major products formed from these reactions are copper oxide, selenium dioxide, elemental copper, elemental selenium, and substituted copper chalcogenides .

類似化合物との比較

Copper selenide can be compared with other similar compounds, such as:

Copper Sulfide (Cu2S): Both copper selenide and copper sulfide are p-type semiconductors with similar applications in thermoelectrics and photovoltaics.

Copper Telluride (Cu2Te): Copper telluride is another chalcogenide compound with applications in thermoelectrics and energy storage.

Copper Indium Gallium Selenide (CIGS): CIGS is a widely used material in thin-film solar cells.

Similar compounds include copper sulfide, copper telluride, and copper indium gallium selenide .

特性

CAS番号 |

20405-64-5 |

|---|---|

分子式 |

Cu2Se |

分子量 |

206.06 g/mol |

InChI |

InChI=1S/2Cu.Se |

InChIキー |

KTLOQXXVQYUCJU-UHFFFAOYSA-N |

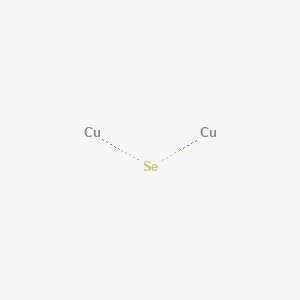

SMILES |

[Cu].[Cu].[Se] |

正規SMILES |

[Cu].[Cu].[Se] |

Key on ui other cas no. |

20405-64-5 |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of copper selenide?

A1: The molecular formula of copper selenide is Cu2Se. Its molecular weight is 206.07 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Cu2Se?

A2: Various techniques are employed to characterize Cu2Se, including X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], scanning electron microscopy (SEM) [, , ], and UV-Visible spectroscopy [, , ]. These techniques provide valuable information about its crystal structure, elemental composition, morphology, and optical properties.

Q3: How does annealing temperature affect the properties of Cu2Se thin films?

A3: Annealing temperature significantly influences the properties of Cu2Se thin films. Studies have shown that annealing can lead to changes in crystal structure, morphology, optical band gap, and electrical conductivity [, , , ].

Q4: How stable is Cu2Se under various conditions relevant for applications?

A4: The stability of Cu2Se depends on the specific application and environmental conditions. For example, selenium-based alloys, including Cu2Se, can exhibit limited stability under standard operational conditions due to glass transitions near room temperature. To enhance stability, additives acting as cross-linking agents are commonly used to modify the material's structure and dimensionality []. Additionally, researchers are exploring techniques like doping to further improve the stability and thermoelectric performance of Cu2Se [].

Q5: What are the potential applications of Cu2Se in optoelectronic devices?

A5: Cu2Se's unique optical and electrical properties make it promising for various optoelectronic applications. Its direct band gap and transparency in the visible spectrum make it suitable for devices like solar cells [, , , ], light-emitting diodes (LEDs), and dielectric mirrors [].

Q6: How is Cu2Se used in thermoelectric applications?

A6: Cu2Se is a promising thermoelectric material due to its high electrical conductivity and Seebeck coefficient [, , , ]. It exhibits a phenomenon called "liquid-like" behavior at high temperatures, where copper ions become highly mobile within a rigid selenium lattice []. This property, while beneficial for thermoelectric performance, requires careful consideration of structural stability under operating conditions.

Q7: Can Cu2Se be used for environmental remediation?

A7: Yes, Cu2Se demonstrates potential for environmental remediation, specifically in removing mercury from contaminated environments. Research shows that Cu2Se-functionalized materials can effectively capture and immobilize elemental mercury (Hg0) from both liquid and gas phases [].

Q8: How is computational chemistry used to study Cu2Se?

A8: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure and properties of Cu2Se. These calculations help predict and explain experimental observations, such as its band structure and thermoelectric performance [, ]. Additionally, molecular dynamics simulations provide insights into the material's behavior at different temperatures and under mechanical stress [].

Q9: What are some methods for synthesizing Cu2Se?

A9: Several methods are available for synthesizing Cu2Se, including:

- Thermal Evaporation: This technique involves heating Cu2Se material under vacuum, causing it to vaporize and deposit onto a substrate as a thin film [].

- Chemical Synthesis: Various chemical routes are employed, often utilizing readily available precursors and controlled reaction conditions to produce Cu2Se nanoparticles or thin films [, , , , ].

- Solution Processing: This approach involves dissolving Cu2Se precursors in suitable solvents and then depositing them onto substrates using techniques like spin coating [, ].

Q10: Are there any environmental concerns associated with Cu2Se?

A10: While Cu2Se itself is not considered highly toxic, the production and disposal of Cu2Se-based materials should be managed responsibly to minimize environmental impact. This includes proper waste management, recycling of materials [], and exploring alternative materials with reduced environmental footprints [].

Q11: What are some ongoing research areas related to Cu2Se?

A11: Ongoing research focuses on enhancing the performance and stability of Cu2Se for various applications. This includes:

- Doping and alloying: Researchers are exploring the effects of doping Cu2Se with other elements to modify its electronic structure and improve its thermoelectric properties [].

- Nanostructuring: Synthesizing Cu2Se in the form of nanostructures, such as nanocrystals or thin films, can lead to enhanced properties and improved performance in thermoelectric and optoelectronic devices [, , ].

- Understanding phase transitions: Cu2Se undergoes various phase transitions as a function of temperature, significantly impacting its properties. Investigating these transitions is crucial for developing materials with tailored functionalities [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)